5-Chloro-4-iodo-1H-indazole
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Overview
Description
5-Chloro-4-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the transition metal-catalyzed cyclization of o-haloaryl hydrazones. For instance, a copper(II) acetate-catalyzed reaction can be employed, where the precursor 2-(methylamino)benzonitrile reacts with an organometallic reagent to form an N-H ketimine species. This intermediate then undergoes cyclization in the presence of copper(II) acetate and oxygen to yield the desired indazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free and catalyst-free methods are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized indazole compounds .
Scientific Research Applications
5-Chloro-4-iodo-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as anticancer, antibacterial, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indazole: Lacks the iodine atom, which may affect its biological activity and chemical reactivity.
4-Iodo-1H-indazole: Lacks the chlorine atom, leading to different properties compared to 5-Chloro-4-iodo-1H-indazole.
1H-indazole: The parent compound without any halogen substitutions, used as a reference for comparing the effects of halogenation.
Uniqueness
The presence of both chlorine and iodine atoms in this compound makes it unique compared to other indazole derivatives.
Properties
Molecular Formula |
C7H4ClIN2 |
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Molecular Weight |
278.48 g/mol |
IUPAC Name |
5-chloro-4-iodo-1H-indazole |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) |
InChI Key |
XYPKOVNHRMXWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)I)Cl |
Origin of Product |
United States |
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